4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . It also contains a benzoxazinone group, which is a type of organic compound that contains a benzene-fused oxazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution within the molecule .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds with structural similarities to 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one have shown significant antimicrobial and anti-proliferative activities. For instance, 1,3,4-oxadiazole derivatives have been synthesized and tested for their inhibitory activity against pathogenic bacteria and yeast-like fungi, as well as their anti-proliferative activity against various cancer cell lines, showing broad-spectrum antibacterial activities and potent activity against tested Gram-positive bacteria (Al-Wahaibi et al., 2021).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of novel compounds with potential biological activities. For example, new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring were synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating promising results (Dewangan et al., 2016). Another study involved the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for their anticancer activity against several cancer cell lines, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).
Chemical Properties and Reactions
The exploration of chemical properties and reactions of compounds within this chemical class has also been a subject of interest. For instance, the photolysis of 1,3,4-oxadiazoles in alcohols has been studied, revealing specific reaction mechanisms and product formations (Tsuge et al., 1977). Additionally, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate highlights the complex chemical behaviors and potential for new synthetic pathways (Azizian et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12-7-8-15-14(9-12)23(18(24)11-27-15)10-17-21-20(22-28-17)13-5-4-6-16(25-2)19(13)26-3/h4-9H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVYBDLZJGMKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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